![molecular formula C34H24N2O B13823078 {4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a phenyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a condensation reaction between a benzil and an aldehyde in the presence of ammonium acetate. The biphenyl and phenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of {4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Imidazole derivatives: Compounds with variations in the imidazole ring or additional substituents.
Phenylmethanone derivatives: Compounds with different substituents on the phenylmethanone core.
Uniqueness
{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone is unique due to its combination of biphenyl, phenyl, and imidazole groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C34H24N2O |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
phenyl-[4-[4-phenyl-2-(4-phenylphenyl)-1H-imidazol-5-yl]phenyl]methanone |
InChI |
InChI=1S/C34H24N2O/c37-33(28-14-8-3-9-15-28)29-20-18-27(19-21-29)32-31(26-12-6-2-7-13-26)35-34(36-32)30-22-16-25(17-23-30)24-10-4-1-5-11-24/h1-23H,(H,35,36) |
InChI-Schlüssel |
HUWKYLNIIXWFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
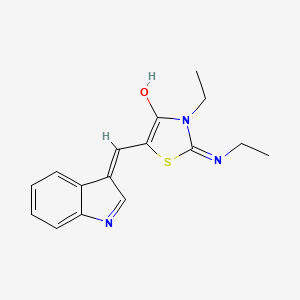
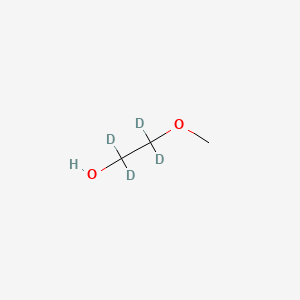

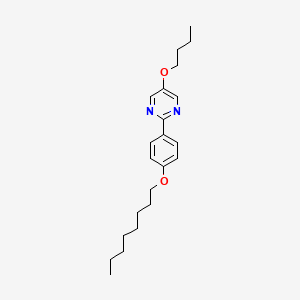




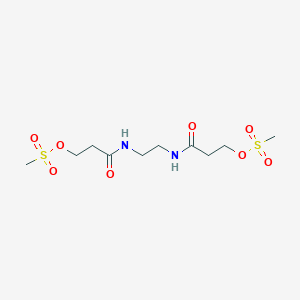
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
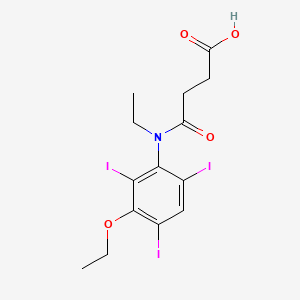
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
